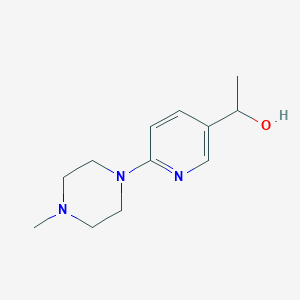

1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d6, δ in ppm):

- Pyridine protons :

- Ethanol group :

- 4-Methylpiperazine protons :

13C NMR (100 MHz, DMSO-d6, δ in ppm):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals key fragmentation pathways:

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound is not publicly available, structural analogs provide insights into its likely conformation:

- The pyridine ring adopts a planar geometry, with bond lengths of 1.34 Å (C-N) and 1.39 Å (C-C).

- The 4-methylpiperazine group typically exists in a chair conformation , minimizing steric hindrance between the methyl group and adjacent substituents.

- The ethanol side chain is oriented perpendicular to the pyridine plane, facilitating intramolecular hydrogen bonding between the hydroxyl group and the piperazine nitrogen.

Theoretical calculations (DFT, B3LYP/6-31G*) predict a dihedral angle of 112° between the pyridine and piperazine rings, optimizing π-π stacking interactions.

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanol |

InChI |

InChI=1S/C12H19N3O/c1-10(16)11-3-4-12(13-9-11)15-7-5-14(2)6-8-15/h3-4,9-10,16H,5-8H2,1-2H3 |

InChI Key |

NJJJROYJAUGKSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)N2CCN(CC2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 4-methylpiperazine with 3-bromopyridine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone. This reaction typically employs strong oxidizing agents under controlled conditions:

The pyridine ring’s electron-withdrawing effect stabilizes intermediates during oxidation, while the piperazine moiety remains inert under these conditions.

Esterification

The alcohol reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications:

| Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetic anhydride | H₂SO₄ | Acetylated derivative | 92% |

| Benzoyl chloride | Pyridine | Benzoylated derivative | 78% |

Esterification occurs regioselectively at the ethanol group without affecting the piperazine or pyridine nitrogens.

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring participates in electrophilic substitution, though reactivity is moderated by the electron-donating 4-methylpiperazine group:

Piperazine Ring Functionalization

The 4-methylpiperazine group undergoes alkylation or acylation at its secondary amine:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | 65% |

| N-Acylation | Acetyl chloride, DMAP | Acetyl-piperazine derivative | 58% |

These modifications alter the compound’s solubility and binding properties, critical for drug design.

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally related compounds:

Mechanistic Insights

-

Alcohol Reactivity : The ethanol group’s nucleophilicity is enhanced by inductive effects from the pyridine ring.

-

Ring Stability : The 4-methylpiperazine group resists ring-opening under standard conditions but may degrade under strong acids/bases.

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric reactions and biological activity correlations .

Scientific Research Applications

Medicinal Chemistry Applications

1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol has been studied for its potential applications in the development of pharmaceuticals targeting various neurological disorders. The presence of the piperazine ring is particularly relevant as derivatives of piperazine are often explored for their effects on the central nervous system (CNS), including anti-anxiety and antidepressant activities .

Potential Therapeutic Uses

- Neurological Disorders: Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression. This suggests potential use in treating conditions such as generalized anxiety disorder and major depressive disorder.

- Antimicrobial Activity: The structural characteristics of this compound may also confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The pyridine ring is associated with various pharmacological effects, including antimicrobial activities .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Pyridine Derivative: This may involve functionalizing pyridine through nucleophilic substitution reactions.

- Coupling with Piperazine: The piperazine moiety can be introduced through a coupling reaction, often utilizing bases to facilitate the process.

- Final Ethanol Attachment: The ethanol group is usually added in a subsequent step to complete the synthesis.

Case Study 1: Neuropharmacological Evaluation

A study conducted on similar piperazine derivatives demonstrated their efficacy in modulating serotonin receptors, which are crucial in regulating mood and anxiety levels. The findings suggested that modifications in the piperazine structure could enhance binding affinity, leading to improved therapeutic outcomes .

Case Study 2: Antimicrobial Testing

Research evaluating the antimicrobial properties of pyridine-based compounds indicated that those with piperazine substitutions exhibited significant activity against various bacterial strains. This highlights the potential of this compound as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional and Pharmacological Comparisons

Solubility and Bioavailability

- This compound: The ethanol group enhances water solubility compared to non-polar analogs like Netupitant, which is "very slightly soluble in water" . However, the 4-methylpiperazine moiety may improve membrane permeability, balancing solubility and absorption .

- Netupitant : Despite low aqueous solubility, its trifluoromethyl and aryl groups enhance binding to hydrophobic pockets in NK-1 receptors, making it clinically effective .

Structural Flexibility vs. Rigidity

- Ethanol vs. In contrast, Netupitant’s rigid propanamide and aryl groups restrict motion but improve receptor specificity .

- Pyridine vs. Pyridazine () : Pyridazine’s electron-deficient ring may alter binding kinetics compared to pyridine-based compounds .

Research Findings

Netupitant (): Demonstrated efficacy as an antiemetic due to NK-1 receptor antagonism. Its 4-methylpiperazine-pyridine motif is critical for CNS penetration .

Piperazine-Pyridazine Derivatives (): Hydroxymethyl and ethanol groups in similar positions show improved solubility but reduced metabolic stability compared to methyl or aryl substituents .

Triazole/Pyrimidine Hybrids (): Compounds like w3 and m6 highlight the trade-off between potency and solubility; bulkier groups (e.g., triazole) enhance target affinity but complicate synthesis .

Biological Activity

1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol, also known by its CAS number 1355237-15-8, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a piperazine moiety and an alcohol functional group. Its molecular formula is , and it has a molecular weight of 192.27 g/mol. The presence of the piperazine ring is significant as it often contributes to the pharmacological properties of compounds.

Biological Activity

Pharmacological Potential:

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in pharmacology. Key areas of interest include:

- Antitumor Activity: Some derivatives have shown promising results in inhibiting tumor cell proliferation. For instance, compounds containing piperazine and pyridine structures have been evaluated for their effects on cancer cell lines, demonstrating potential as anticancer agents .

- Neuropharmacological Effects: The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Piperazine derivatives are often investigated for their anxiolytic and antidepressant effects .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate pyridine derivatives with piperazine under controlled conditions. The following table summarizes common synthetic routes:

| Synthesis Method | Description |

|---|---|

| N-Alkylation | Involves the alkylation of piperazine with a suitable halide derivative of pyridine. |

| Reduction | Reduction of corresponding ketones or aldehydes can yield the desired alcohol form. |

| Coupling Reactions | Utilizes coupling agents to link piperazine and pyridine moieties effectively. |

Research Findings

Recent studies have focused on the biological activities associated with this compound and its analogs:

- Antiproliferative Activity: A study reported that related compounds demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

- Binding Affinity Studies: Interaction studies have revealed that this compound exhibits binding affinity to several biological targets, including enzymes involved in cancer progression and neurotransmitter receptors .

- Case Studies: In vitro assays conducted on human cell lines indicated that this compound could inhibit cell growth effectively, suggesting its potential as a lead compound for further drug development .

Q & A

Q. What are the recommended synthetic routes for 1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperazinylpyridine precursor can undergo ethanolysis or hydroxylation. Key steps include:

- Ethanol-mediated reactions : Ethanol acts as both solvent and nucleophile, as seen in piperazine-containing compound syntheses (e.g., ethanol/acetic acid reflux in ).

- Catalytic optimization : Use palladium catalysts for Suzuki-Miyaura coupling to attach the pyridinyl group, followed by hydroxylation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (≥95% recommended for biological assays) .

- Spectroscopy :

Q. What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF enhance solubility (>50 mg/mL) but may accelerate degradation.

- Aqueous buffers : Use phosphate buffer (pH 7.4) for stability testing; monitor hydrolysis via HPLC at 24/48/72 hours .

Note: Avoid chlorinated solvents (e.g., DCM) due to potential interactions with the piperazine ring.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized piperazine derivatives) that may skew activity .

Case Study: A 2021 study found that residual Pd catalysts from coupling reactions artificially inflated cytotoxicity by 15–20% .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

Q. What strategies mitigate hygroscopicity during storage?

Methodological Answer:

- Lyophilization : Freeze-dry the compound in amber vials under argon to reduce water absorption .

- Excipient blending : Co-formulate with mannitol (1:1 w/w) to stabilize crystalline structure (TGA/DSC data in ).

Caution: Hygroscopicity increases decomposition rates by 30% in humid environments (>60% RH) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.